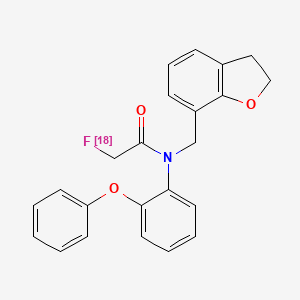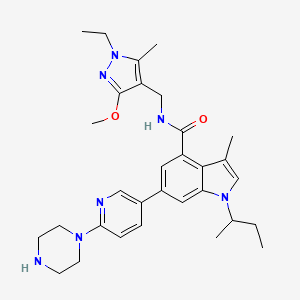![molecular formula C37H45FN4O4 B10835200 3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B10835200.png)
3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28394193-Compound-40” is a synthetic organic compound developed for its potential in immuno-oncology. It is a non-cyclic dinucleotide agonist of the stimulator of interferon gene pathway. This compound has shown the ability to bind directly to all human stimulator of interferon gene isoforms tested, as well as to mouse stimulator of interferon gene .
Preparation Methods
The preparation of “PMID28394193-Compound-40” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include amidation and cyclization processes. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
“PMID28394193-Compound-40” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
“PMID28394193-Compound-40” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the stimulator of interferon gene pathway and its interactions with other molecules.
Biology: The compound is used in biological studies to understand its effects on cellular processes and gene expression.
Medicine: It has potential therapeutic applications in immuno-oncology, where it is being investigated for its ability to stimulate the immune system to target cancer cells.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID28394193-Compound-40” involves its binding to the stimulator of interferon gene pathway. This binding activates the pathway, leading to the production of interferons and other cytokines that stimulate the immune response. The molecular targets of this compound include various isoforms of the stimulator of interferon gene, and the pathways involved include the activation of immune cells and the inhibition of tumor growth .
Comparison with Similar Compounds
“PMID28394193-Compound-40” is unique in its ability to bind to multiple isoforms of the stimulator of interferon gene. Similar compounds include other non-cyclic dinucleotide agonists of the stimulator of interferon gene pathway, such as “PMID33470814-Compound-40”. “PMID28394193-Compound-40” has shown higher binding affinity and greater efficacy in stimulating the immune response compared to these similar compounds .
Properties
Molecular Formula |
C37H45FN4O4 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C37H45FN4O4/c1-4-42(29-12-16-45-17-13-29)34-21-28(27-10-8-26(9-11-27)23-41-14-18-46-19-15-41)20-31(24(34)2)36(43)39-22-32-35-30(6-5-7-33(35)38)25(3)40-37(32)44/h5-11,20-21,25,29,32H,4,12-19,22-23H2,1-3H3,(H,39,43)(H,40,44) |
InChI Key |
FUYGRYVZMCQDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3C4=C(C=CC=C4F)C(NC3=O)C)C5=CC=C(C=C5)CN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)

![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)
![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)

![1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835166.png)
![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
![9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)
![tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10835191.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B10835197.png)
